

# Technical Guide: Chemical Properties & Analytical Applications of Pentachlorophenol-13C6

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## Compound of Interest

Compound Name: Pentachlorophenol-13C6

CAS No.: 85380-74-1

Cat. No.: B1357139

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## Introduction: The Gold Standard in Trace Analysis

**Pentachlorophenol-13C6** (PCP-13C6) is a high-precision, stable isotope-labeled analog of the organochlorine pesticide Pentachlorophenol (PCP). Unlike deuterated standards, which may suffer from hydrogen-deuterium exchange (H/D exchange) on the phenolic hydroxyl group, PCP-13C6 incorporates six carbon-13 atoms directly into the benzene ring. This structural modification renders the isotopic label chemically inert, ensuring that the mass shift (M+6) remains stable throughout rigorous extraction, derivatization, and ionization processes.

This guide details the physicochemical profile of PCP-13C6 and provides a validated workflow for its use as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).

## Chemical Specifications & Physicochemical Profile[1][2][3][4][5]

The following data consolidates technical specifications for research-grade PCP-13C6.

**Table 1: Chemical Identity & Physical Constants**

Property	Specification	Notes
Chemical Name	Pentachlorophenol-13C6	Ring-labeled (Universally labeled)
CAS Number	85380-74-1	Specific to the C isomer
Molecular Formula	C HCl O	
Molecular Weight	272.29 g/mol	Native PCP is ~266.34 g/mol (+5.95 Da shift)
Isotopic Purity	≥ 99 atom % C	Essential to minimize "M+0" interference
Chemical Purity	≥ 98%	
Melting Point	188–191 °C	Consistent with native PCP; isotope effect is negligible
pKa	4.74	Weakly acidic; exists as phenolate at pH > 6
Solubility	Soluble in Methanol, Acetone, DCM	Low water solubility (<14 mg/L)
Appearance	White to off-white crystalline solid	

## Isotopic Stability & Mass Shift

The primary advantage of PCP-13C6 over Pentachlorophenol-d5 is the location of the label. In deuterated phenols, the deuterium on the hydroxyl group (–OD) is labile and rapidly exchanges

with protons in aqueous solvents, leading to a loss of the isotopic signature.

- Mechanism: PCP-13C6 utilizes a

C

aromatic ring. The carbon-chlorine and carbon-carbon bonds are non-labile under standard environmental conditions.

- Mass Spectrometry: Analysis typically targets the molecular ion [M]

or derivatized fragments. The M+6 shift moves the target ion from m/z 266 (native) to m/z 272 (labeled), well outside the natural isotopic envelope of the polychlorinated cluster.

## Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)[6]

The most authoritative application of PCP-13C6 is in EPA Method 8270 (Semivolatile Organic Compounds) and related environmental protocols. The workflow below ensures self-validating quantification by compensating for matrix effects and recovery losses.

## Experimental Protocol: Extraction & Derivatization

- Objective: Quantify trace PCP in aqueous matrices.
- Method: Solid Phase Extraction (SPE) followed by Acetylation and GC-MS/MS.

Step-by-Step Methodology:

- Sample Preparation & Spiking (Critical Step):
  - Aliquot 100 mL of water sample.
  - Spike: Add 50  $\mu$ L of PCP-13C6 internal standard solution (10  $\mu$ g/mL in methanol) before any extraction. This ensures the IS experiences the exact same losses as the analyte.
  - Acidification: Adjust pH to  $< 2$  using 6N H

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. Reasoning: PCP (pKa 4.7) must be protonated (neutral) to bind to hydrophobic SPE sorbents.

- Solid Phase Extraction (SPE):
  - Conditioning: Flush C18 or Polymeric (HLB) cartridge with 5 mL Methanol, then 5 mL water (pH 2).
  - Loading: Pass sample through cartridge at ~5 mL/min.
  - Drying: Dry cartridge under vacuum for 10 mins to remove residual water (interferes with derivatization).
  - Elution: Elute with 2 x 3 mL Dichloromethane (DCM).
- Derivatization (Acetylation):
  - Note: PCP tails severely on GC columns due to the -OH group. Acetylation improves peak shape.
  - Add 2 mL K

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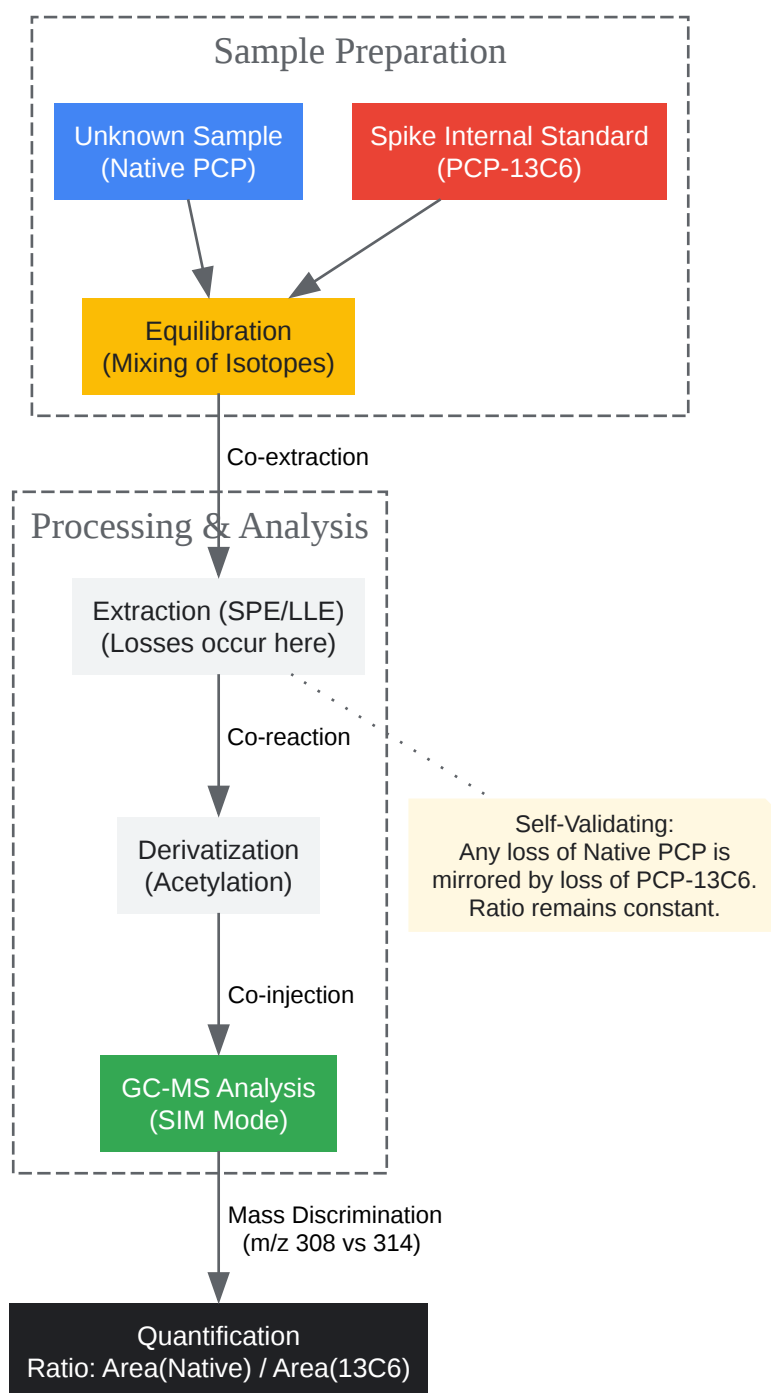
(buffer) and 50  $\mu$ L Acetic Anhydride to the extract.

- Agitate for 5 minutes. The reaction converts PCP to Pentachlorophenyl Acetate.
  - Reaction:
- GC-MS Analysis:
    - Inject 1  $\mu$ L into GC-MS (Splitless).
    - Column: DB-5ms or equivalent (30m x 0.25mm).
    - SIM Parameters:

- Native PCP-Acetate: Monitor m/z 308, 310 (Molecular ion cluster).
- PCP-13C6-Acetate: Monitor m/z 314, 316 (M+6 shift).

## Workflow Diagram

The following diagram illustrates the self-correcting logic of the IDMS workflow.



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Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for Pentachlorophenol analysis. The diagram highlights how the internal standard compensates for experimental losses.

## Safety & Handling Protocols

PCP-13C6 retains the toxicological properties of native Pentachlorophenol. It is a potent uncoupler of oxidative phosphorylation.

- Hazard Classification: Acute Tox. 3 (Oral/Dermal), Acute Tox. 2 (Inhalation), Carcinogen Cat. 2.
- PPE Requirements:
  - Respiratory: N95 or P100 respirator if handling powder; fume hood is mandatory for all solvent work.
  - Dermal: Double nitrile gloves (PCP permeates standard latex).
- Decontamination: PCP is persistent. Spills should be treated with activated charcoal or absorbent pads and disposed of as hazardous chlorinated waste. Do not wash down drains.

## References

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